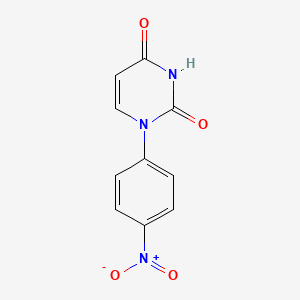
1-(4-Nitrophenyl)pyrimidine-2,4-dione
概要
説明
“1-(4-Nitrophenyl)pyrimidine-2,4-dione” is a chemical compound that belongs to the class of nitrogen heterocycles . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is of interest in medicinal chemistry due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of “this compound” involves ring construction from different cyclic or acyclic precursors . The process includes the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The structure also includes a nitrophenyl group attached to the pyrrolidine ring .科学的研究の応用
Synthesis Methodologies
Researchers have developed facile synthesis methods for related compounds, demonstrating the utility of 1-(4-Nitrophenyl)pyrimidine-2,4-dione in generating nitric oxide-releasing compounds under physiological conditions. These compounds are synthesized through oxidative intramolecular cyclization, indicating potential applications in medicinal chemistry and material science (M. Sako et al., 1998).
Antimicrobial Activity
The compound and its derivatives have been studied for their antimicrobial properties. For instance, pyrimidine-based ligands, synthesized by reacting this compound with other compounds, have shown promising antimicrobial effects, especially when complexed with metals (Festus Chioma et al., 2018).
Colorimetric Sensing
In colorimetric sensing applications, derivatives of this compound have been utilized for the naked-eye detection of ions in solution. Such compounds act as effective receptors, changing color in the presence of specific analytes, which is crucial for environmental monitoring and diagnostic applications (K. Upadhyay, Ajit Kumar, 2010).
Acidity Determination
The determination of acidity constants of enolisable compounds, including pyrimidine-2,4-dione derivatives, has been facilitated by capillary electrophoresis. This research underscores the importance of such compounds in understanding the structure-activity relationships in medicinal chemistry (N. Mofaddel et al., 2004).
Corrosion Inhibition
This compound derivatives have been investigated as corrosion inhibitors for metals in acidic environments. These studies highlight the compound's potential in developing new materials for protecting industrial machinery and infrastructure (A. Zarrouk et al., 2015).
将来の方向性
特性
IUPAC Name |
1-(4-nitrophenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJPGLGKJDIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

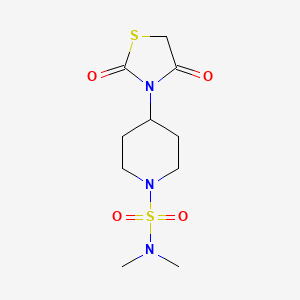
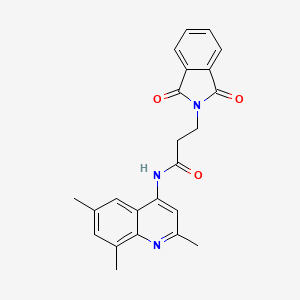
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)
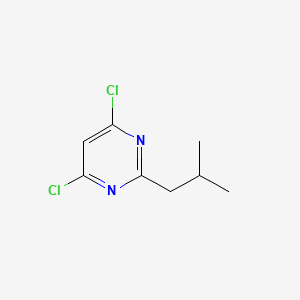
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)
![N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2557318.png)
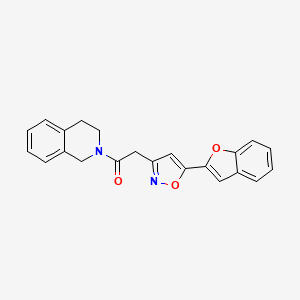
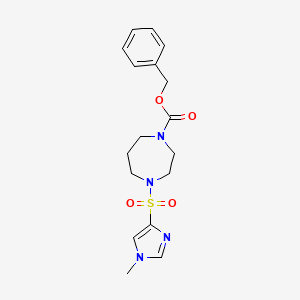
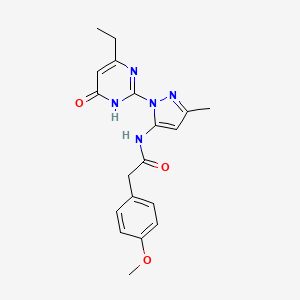
![2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide](/img/structure/B2557325.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)
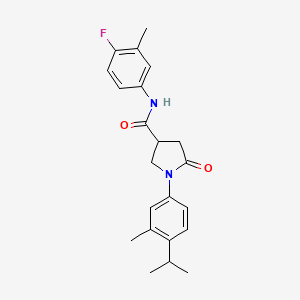
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)